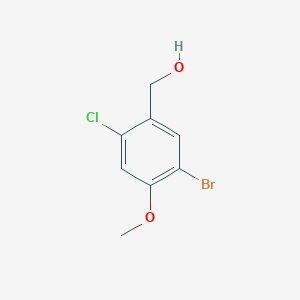

(5-Bromo-2-chloro-4-methoxyphenyl)methanol

Description

Contextual Significance in Organic Synthesis

The significance of a compound in organic synthesis is often determined by its ability to serve as a precursor to more complex and valuable molecules. The multifunctionality of (5-Bromo-2-chloro-4-methoxyphenyl)methanol, in theory, makes it an interesting substrate for synthetic chemists. The halogen substituents can be utilized in reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups.

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

While specific examples of this compound being used to build complex molecular architectures are not readily found in the literature, its structure is suggestive of such a role. The highly substituted benzene (B151609) ring is a common feature in many biologically active molecules and functional materials. A synthetic chemist could, for instance, selectively react at the bromine or chlorine positions, and then use the alcohol as a handle for further elaboration of the molecule.

Broader Applications in Agrochemical and Material Science Research

The development of new agrochemicals and materials often relies on the availability of novel building blocks. The combination of a halogenated and oxygenated aromatic ring in this compound could be of interest in these fields. Halogenated aromatic compounds are often used as pesticides and herbicides. In material science, such molecules can be used as monomers for specialty polymers or as components of liquid crystals or organic light-emitting diodes (OLEDs). Again, the lack of specific research on this compound means that its application in these areas is purely theoretical at this stage.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrClO2 |

|---|---|

Molecular Weight |

251.50 g/mol |

IUPAC Name |

(5-bromo-2-chloro-4-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8BrClO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 |

InChI Key |

PHLVAPKOZBNZNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)CO)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloro 4 Methoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For (5-Bromo-2-chloro-4-methoxyphenyl)methanol, both ¹H and ¹³C NMR provide definitive information regarding the electronic environment of individual atoms and their connectivity, confirming the compound's unique substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each chemically non-equivalent proton in the molecule. The analysis of chemical shifts (δ), integration values, and splitting patterns allows for a detailed mapping of the proton environments.

The key proton groups are the two aromatic protons, the methoxy (B1213986) group protons (-OCH₃), the benzylic methylene (B1212753) protons (-CH₂OH), and the hydroxyl proton (-OH).

Aromatic Protons (Ar-H): Due to the 1,2,4,5-tetrasubstitution pattern on the benzene (B151609) ring, the two remaining protons at positions 3 and 6 are chemically distinct and isolated from other protons, leading to the expectation of two separate singlets in the aromatic region (typically δ 6.5-8.0 ppm). ucl.ac.uk The proton at C-6 is ortho to the bromine atom and meta to the chloro and methoxy groups, while the proton at C-3 is ortho to the chloro and methoxy groups. These differing electronic environments result in distinct chemical shifts. Based on data from similarly substituted compounds like 5-bromo-2-chlorotoluene, these signals are anticipated to appear around δ 7.2-7.5 ppm. chemicalbook.com

Benzylic Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are expected to produce a singlet. In related benzyl (B1604629) alcohol structures, this signal typically appears in the range of δ 4.6-4.8 ppm. rsc.org

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will generate a sharp singlet. For anisyl alcohol and its derivatives, this signal is consistently found around δ 3.8 ppm. rsc.org

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can exchange with deuterium (B1214612) in solvents like D₂O. In many benzyl alcohols, its signal can be found between δ 1.7 and 2.5 ppm. rsc.org

The predicted ¹H NMR data is summarized in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-3) | ~7.3 - 7.5 | Singlet (s) | 1H |

| Ar-H (H-6) | ~7.2 - 7.4 | Singlet (s) | 1H |

| -CH₂OH | ~4.7 | Singlet (s) | 2H |

| -OCH₃ | ~3.8 | Singlet (s) | 3H |

| -OH | Variable (e.g., ~1.7 - 2.5) | Broad Singlet (br s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the benzylic carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Aromatic Carbons (C1-C6): The chemical shifts are influenced by the attached groups.

C1 (ipso-CH₂OH): The carbon bearing the hydroxymethyl group is expected to resonate at a downfield position, influenced by the other ring substituents. In substituted benzyl alcohols, this carbon typically appears around δ 139-141 ppm. rsc.org

C2 (ipso-Cl): The carbon directly bonded to the electronegative chlorine atom will be shifted downfield.

C3: This carbon, bonded to a hydrogen, will be influenced by the adjacent chloro and methoxy groups.

C4 (ipso-OCH₃): The carbon attached to the methoxy group is significantly shielded and shifted downfield, typically appearing around δ 155-160 ppm in substituted anisoles.

C5 (ipso-Br): The carbon bonded to bromine experiences a moderate downfield shift.

C6: This carbon, bonded to a hydrogen, is influenced by the adjacent bromo and hydroxymethyl groups.

Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group in benzyl alcohol derivatives typically resonates in the range of δ 64-66 ppm. rsc.orghmdb.cachemicalbook.com

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to show a signal around δ 55-57 ppm. rsc.org

The predicted ¹³C NMR data is summarized in the interactive table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂OH | ~64-66 |

| -OCH₃ | ~55-57 |

| C1 (ipso to CH₂OH) | ~139-141 |

| C2 (ipso to Cl) | ~128-132 |

| C3 | ~114-118 |

| C4 (ipso to OCH₃) | ~155-158 |

| C5 (ipso to Br) | ~115-119 |

| C6 | ~130-133 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays distinct absorption bands corresponding to the O-H, C-H, C-O, C=C, and C-X bonds.

Identification of Characteristic Functional Group Vibrations

The spectrum can be divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (below 1400 cm⁻¹).

O-H Stretching (Alcohol): A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically give rise to one or more sharp, medium-intensity bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. libretexts.org

C-H Stretching (Aliphatic): The stretching vibrations of the C-H bonds in the methoxy (-OCH₃) and methylene (-CH₂OH) groups are expected to appear as sharp bands of medium to strong intensity just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ region. pressbooks.pub

C=C Stretching (Aromatic Ring): The stretching vibrations within the aromatic ring typically produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretching (Alcohol and Ether): Strong absorption bands corresponding to C-O stretching are expected in the fingerprint region. The C-O stretch of the primary alcohol is typically found around 1050 cm⁻¹, while the aryl-alkyl ether C-O stretch appears at approximately 1250 cm⁻¹.

The characteristic IR absorption bands are summarized in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium, Sharp |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 3000 - 2850 | Medium-Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium, Sharp |

| C-O Stretch | Aryl Ether | ~1250 | Strong |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

Analysis of Halogen-Carbon Stretching Frequencies

The vibrations associated with carbon-halogen bonds are typically found in the lower frequency "fingerprint" region of the IR spectrum (below 1000 cm⁻¹). The position of the absorption band is dependent on the mass of the halogen atom.

C-Cl Stretching: The stretching vibration for an aryl-chloride bond (C-Cl) is expected to produce a strong absorption in the 850–550 cm⁻¹ range. orgchemboulder.comlibretexts.org

C-Br Stretching: Due to the heavier mass of bromine compared to chlorine, the C-Br stretching vibration occurs at a lower frequency. This absorption is typically observed in the 690–515 cm⁻¹ range. orgchemboulder.comlibretexts.org

The presence of bands in these specific regions of the fingerprint spectrum provides strong evidence for the incorporation of both chlorine and bromine into the aromatic ring structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

The mass spectrum of this compound (C₈H₈BrClO₂) is distinguished by a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic isotopic cluster for the molecular ion [M]⁺, with prominent peaks at M, M+2, and M+4. The monoisotopic mass of the compound is approximately 249.94 g/mol .

Electron impact (EI) ionization typically induces fragmentation, providing insight into the molecule's structure. Key fragmentation pathways for this substituted benzyl alcohol would likely include:

Benzylic cleavage: Fission of the C-C bond between the aromatic ring and the hydroxymethyl group is a common pathway, leading to the formation of a stable substituted benzyl cation.

Loss of water: Dehydration can occur, leading to the formation of an [M-H₂O]⁺ ion.

Loss of the hydroxymethyl group: Cleavage can result in the loss of a ·CH₂OH radical.

Halogen loss: The loss of bromine or chlorine radicals can also be observed.

| Predicted Fragment Ion | Proposed Neutral Loss | Notes |

| [C₈H₈BrClO₂]⁺ | - | Molecular ion. Exhibits a characteristic isotopic pattern due to Br and Cl. |

| [C₈H₆BrClO]⁺ | H₂O | Loss of a water molecule from the alcohol functional group. |

| [C₇H₅BrClO]⁺ | ·CH₂OH | Loss of the hydroxymethyl radical through benzylic cleavage. |

| [C₈H₈ClO₂]⁺ | ·Br | Loss of a bromine radical. |

| [C₈H₈BrO₂]⁺ | ·Cl | Loss of a chlorine radical. |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of this writing, a single-crystal X-ray structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the analysis of a structurally similar compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone , provides a valuable illustration of the conformational and packing features that could be expected. nih.govresearchgate.net

In the crystal structure of the related compound (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, the molecular conformation is primarily defined by the spatial relationship between the two aromatic rings. researchgate.net The dihedral angle, which is the angle between the planes of the 5-bromo-2-chlorophenyl group and the 4-ethoxyphenyl group, is a critical conformational parameter. For the methanone (B1245722) analogue, this angle is reported to be 69.30 (3)°. researchgate.net This significant twist from planarity is due to the steric hindrance caused by the substituents on the rings and the carbonyl bridge. A similar non-planar conformation would be anticipated for this compound to minimize steric strain.

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In the solid state of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, the crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds. researchgate.net These interactions link adjacent molecules into chains that propagate along a specific crystallographic axis. For this compound, the presence of the hydroxyl (-OH) group would introduce stronger O-H···O hydrogen bonding, which would likely play a dominant role in directing the crystal packing, potentially leading to the formation of more complex supramolecular structures like dimers, chains, or sheets.

| Parameter | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Analogue Data) |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| Dihedral Angle (Ring A vs. Ring B) | 69.30 (3)° |

| Dominant Intermolecular Interaction | C-H···O Hydrogen Bonds |

| CCDC Number | 758280 |

| Source: nih.govresearchgate.net |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds.

Both HPLC and its higher-resolution version, UPLC, are indispensable tools for determining the purity of this compound. These techniques are routinely used in quality control during synthesis and for final product verification. bldpharm.comgoogle.com

The analysis is typically performed using a reverse-phase method, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. A gradient elution is often employed, starting with a higher concentration of a weak solvent (e.g., water) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the efficient separation of the main compound from any impurities, starting materials, or byproducts. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic rings of the compound exhibit strong absorbance. For applications requiring mass identification of impurities, the mobile phase can be modified with a volatile acid like formic acid to ensure compatibility with a mass spectrometer (LC-MS). bldpharm.com

| Parameter | Typical HPLC/UPLC Conditions |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase A | Water (often with 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) (often with 0.1% Formic Acid) |

| Elution Mode | Gradient |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Application | Purity assessment, impurity profiling |

Reactivity and Derivatization Studies of 5 Bromo 2 Chloro 4 Methoxyphenyl Methanol

Transformations of the Methanol (B129727) Functional Group

The primary alcohol group is a key site for derivatization, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, esters, and ethers.

The primary benzylic alcohol of (5-Bromo-2-chloro-4-methoxyphenyl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 5-Bromo-2-chloro-4-methoxybenzaldehyde, or the carboxylic acid, 5-Bromo-2-chloro-4-methoxybenzoic acid. The choice of product depends entirely on the selection of the oxidizing agent and the reaction conditions employed.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are effective for this transformation, typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM). libretexts.orgrsc.org Manganese dioxide (MnO₂) is another suitable reagent, known for its high selectivity for oxidizing benzylic and allylic alcohols. rsc.org

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. rsc.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation) can effectively convert the primary alcohol to the carboxylic acid. libretexts.org A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by a subsequent oxidation with sodium chlorite (B76162) (NaClO₂) is also a common and efficient method. rsc.org

| Target Product | Typical Reagent(s) | Typical Solvent | Notes |

|---|---|---|---|

| 5-Bromo-2-chloro-4-methoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Selective oxidation to the aldehyde. libretexts.org |

| 5-Bromo-2-chloro-4-methoxybenzaldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild conditions, high yields. libretexts.org |

| 5-Bromo-2-chloro-4-methoxybenzoic acid | Potassium permanganate (KMnO₄) | Water/Pyridine (B92270), Heat | Strong oxidant, drives to carboxylic acid. libretexts.org |

| 5-Bromo-2-chloro-4-methoxybenzoic acid | Chromium trioxide (CrO₃), H₂SO₄, Acetone | Acetone | Known as Jones Oxidation. libretexts.org |

The hydroxyl group of this compound serves as a nucleophile, enabling its conversion into esters and ethers.

Ether formation is commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves a two-step process: first, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This highly nucleophilic alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the desired ether. wikipedia.org The choice of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) is typical for this reaction. masterorganicchemistry.combyjus.com

Ester formation can be accomplished through several methods. One common approach is the reaction of the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine. This method is generally rapid and efficient. Alternatively, the Fischer esterification provides another route, wherein the alcohol is reacted with a carboxylic acid under reflux with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄). athabascau.caorganic-chemistry.orgmasterorganicchemistry.com To drive the equilibrium towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. organic-chemistry.org

| Reaction Type | Typical Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Etherification (Williamson) | 1) NaH 2) Alkyl Halide (e.g., CH₃I) | THF or DMF, 0 °C to RT | Ether |

| Esterification | Acyl Chloride (e.g., Acetyl chloride), Pyridine | DCM, 0 °C to RT | Ester |

| Esterification (Fischer) | Carboxylic Acid (e.g., Acetic acid), cat. H₂SO₄ | Reflux in excess alcohol | Ester |

Reactions Involving Halogen Substituents

The presence of both bromine and chlorine atoms on the aromatic ring allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions where the difference in carbon-halogen bond strength can be exploited.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl. gordon.edu This established reactivity trend dictates that the carbon-bromine bond in this compound is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the stronger carbon-chlorine bond. gordon.edu

Consequently, the Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, can be performed with high chemoselectivity on this substrate. gordon.edu By using standard Suzuki-Miyaura conditions—typically a Pd(0) catalyst like Pd(PPh₃)₄, a base such as K₂CO₃ or Cs₂CO₃, and an aryl or vinyl boronic acid—the bromo substituent can be selectively replaced, leaving the chloro substituent intact. This allows for the synthesis of various biaryl compounds.

| Boronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | (2-Chloro-4-methoxy-5-phenylphenyl)methanol |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | (2-Chloro-4-methoxy-5-(p-tolyl)phenyl)methanol |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | (2-Chloro-4-methoxy-5-(thiophen-2-yl)phenyl)methanol |

Nucleophilic aromatic substitution (SₙAr) via the addition-elimination mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). rsc.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. rsc.org

The phenyl ring of this compound lacks such strong electron-withdrawing activators. Instead, it possesses an electron-donating methoxy (B1213986) group and a weakly deactivating hydroxymethyl group. organicchemistrytutor.com Therefore, the substrate is deactivated towards SₙAr, and this pathway is not a characteristic reaction for this compound under standard conditions. Forcing conditions with very strong nucleophiles might lead to substitution through alternative mechanisms, such as an elimination-addition (benzyne) pathway, but this is generally not a facile or selective transformation for this type of substrate.

Electrophilic Aromatic Substitution on the Activated Phenyl Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined directing effects of the four existing substituents. openstax.org

The directing influence of each group is as follows:

-OCH₃ (Methoxy): A strongly activating group and an ortho, para-director due to its powerful +R (resonance) effect. organicchemistrytutor.comyoutube.com

-Cl (Chloro) and -Br (Bromo): Both are deactivating groups due to their -I (inductive) effect, but are also ortho, para-directors because of a +R effect from their lone pairs. organicchemistrytutor.comlibretexts.org

-CH₂OH (Hydroxymethyl): A weakly deactivating group via a -I effect, and an ortho, para-director.

The directing effects of the other substituents must also be considered. The halogens and the hydroxymethyl group also direct ortho and para. The most favorable position for substitution is the C6 position. This position is:

meta to the strongly directing methoxy group.

ortho to the hydroxymethyl group.

para to the chloro group.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ | C4 | Strongly Activating | Ortho, Para |

| -Cl | C2 | Deactivating | Ortho, Para |

| -Br | C5 | Deactivating | Ortho, Para |

| -CH₂OH | C1 | Weakly Deactivating | Ortho, Para |

Comparative Reactivity with Structural Analogues

The reactivity of the benzylic alcohol, this compound, is significantly influenced by the nature and position of the substituents on the aromatic ring. Understanding these influences is crucial for predicting reaction outcomes and designing synthetic pathways. This section explores the comparative reactivity of this compound with its structural analogues, focusing on the electronic and steric effects of the alkoxy group and the positioning of the halogen atoms.

The replacement of the methoxy group in this compound with an ethoxy group to form (5-Bromo-2-chloro-4-ethoxyphenyl)methanol can lead to subtle but discernible differences in reactivity. These differences arise from the electronic and steric properties of the methoxy and ethoxy groups.

Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, where the oxygen lone pair delocalizes into the benzene (B151609) ring. This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the alkoxy group. However, they also exhibit an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. The ethoxy group is generally considered to be a slightly stronger electron-donating group than the methoxy group due to the greater polarizability of the ethyl group compared to the methyl group. This enhanced electron-donating character can influence reactions at the benzylic alcohol. For instance, in reactions where a carbocation intermediate is formed at the benzylic position, the slightly more electron-donating ethoxy group would offer better stabilization, potentially leading to a faster reaction rate.

Steric Effects: The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance can affect the rate of reactions occurring at the benzylic alcohol, especially if the attacking reagent is large. The bulkier ethoxy group might hinder the approach of the reagent to the reaction center, thereby slowing down the reaction.

Table 1: Predicted Comparative Reactivity in a Hypothetical SN1 Reaction

| Compound | Alkoxy Group | Relative Reaction Rate (Predicted) | Rationale |

| This compound | Methoxy | 1.0 | Baseline reactivity. |

| (5-Bromo-2-chloro-4-ethoxyphenyl)methanol | Ethoxy | 1.2 | The slightly stronger electron-donating nature of the ethoxy group provides better stabilization of the benzylic carbocation intermediate. |

Note: The data in this table is illustrative and based on established principles of physical organic chemistry, not on direct experimental results for these specific compounds.

In this compound, the aromatic ring has three substituents: a bromo group at position 5, a chloro group at position 2, and a methoxy group at position 4, all relative to the hydroxymethyl group at position 1. The methoxy group is a strong activating group and an ortho, para-director. The chloro and bromo groups are deactivating but also ortho, para-directing.

The directing effects of these substituents can either reinforce or oppose each other. For an incoming electrophile, the potential sites of substitution are positions 3 and 6.

Position 3: This position is ortho to the chloro group and meta to both the methoxy and bromo groups.

Position 6: This position is ortho to the bromo group and meta to both the chloro and methoxy groups.

The powerful ortho, para-directing effect of the methoxy group will strongly favor substitution at the positions ortho to it (positions 3 and 5). Since position 5 is already occupied by bromine, position 3 becomes a likely site for substitution. The directing effects of the halogens also need to be considered. The chloro group at position 2 will direct incoming electrophiles to its ortho (position 3) and para (position 5, which is blocked) positions. The bromo group at position 5 will direct to its ortho (positions 4 and 6, with 4 being blocked) and para (position 2, which is blocked) positions.

Therefore, the directing effects of the methoxy and chloro groups are synergistic in favoring substitution at position 3. The bromo group directs towards position 6. Given that the methoxy group is a much stronger activating and directing group than the halogens, substitution at position 3 would be the major expected outcome.

Steric hindrance can also influence the selectivity. The hydroxymethyl group and the chloro group at positions 1 and 2, respectively, may sterically hinder the approach of an electrophile to position 3 to some extent. However, this is generally less significant than the strong electronic directing effects in play.

Table 2: Predicted Regioselectivity of Nitration

| Starting Material | Major Product Isomer (Predicted) | Minor Product Isomer (Predicted) | Rationale for Major Product |

| This compound | 3-Nitro derivative | 6-Nitro derivative | The strongly activating and ortho, para-directing methoxy group, along with the ortho-directing chloro group, synergistically favor substitution at the 3-position. |

| (3-Bromo-2-chloro-4-methoxyphenyl)methanol | 5-Nitro derivative | No significant minor product | Both the methoxy and chloro groups strongly direct to the 5-position (para to chloro, ortho to methoxy). The bromo group's directing effect to the 1 and 5 positions also favors the 5-position. |

Note: The data in this table is illustrative and based on established principles of electrophilic aromatic substitution, not on direct experimental results for these specific compounds.

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 4 Methoxyphenyl Methanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These ab initio methods solve the Schrödinger equation to provide detailed information about molecular structure and behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of any molecule is geometry optimization. This process aims to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. For a flexible molecule like (5-Bromo-2-chloro-4-methoxyphenyl)methanol, which has a rotatable hydroxymethyl group and a methoxy (B1213986) group, conformational analysis is particularly important. This involves systematically rotating the single bonds to identify all possible low-energy conformers and determining their relative stabilities. The presence of bulky and electronegative bromine and chlorine atoms, along with the methoxy group, would likely lead to distinct conformational preferences due to steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy group or the chlorine atom.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This theoretical spectrum can be a powerful tool for the identification and characterization of the compound, especially when compared with experimental spectra.

To gain a deeper understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis is often conducted. PED analysis breaks down each vibrational mode into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsional rotations). This allows for a precise assignment of each calculated frequency to a specific type of molecular motion. For this compound, this would enable the clear identification of vibrations associated with the O-H, C-H, C-O, C-Cl, and C-Br bonds, as well as the phenyl ring modes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost.

Prediction and Validation of Spectroscopic Parameters

DFT methods are widely used to predict a variety of spectroscopic parameters with a high degree of accuracy. Beyond vibrational frequencies, DFT can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. These theoretical chemical shifts, when compared to experimentally obtained NMR data, can help to confirm the molecular structure and assign specific resonances to individual atoms within the molecule. The electronic environment of each nucleus in this compound, influenced by the electron-withdrawing and donating substituents on the phenyl ring, would be reflected in the calculated NMR parameters.

Study of Electronic Structure and Reactivity Descriptors

DFT is also a powerful tool for analyzing the electronic structure of a molecule. Key aspects of this analysis include the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For this compound, this analysis would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Hartee Fock (HF) Methodologies in Molecular Modeling

The Hartree-Fock (HF) method is another fundamental ab initio method in quantum chemistry. While it is generally less accurate than DFT for many applications due to its neglect of electron correlation, it remains a valuable tool in molecular modeling. The HF method often serves as a starting point for more sophisticated calculations that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2). In some cases, HF can provide reasonable predictions for molecular geometries and vibrational frequencies, although the results are often systematically different from experimental values. For a molecule like this compound, an HF calculation would provide a baseline understanding of its electronic structure, which could then be refined using more advanced computational methods.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (5-Bromo-2-chloro-4-methoxyphenyl)methanol?

- Methodological Answer : Synthesis typically involves bromination and chlorination of a pre-functionalized aromatic precursor. For example, halogenation under controlled temperatures (0–5°C) using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane minimizes side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and optimize stoichiometry to avoid over-halogenation.

Q. How should researchers handle safety risks associated with halogenated intermediates like this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Halogenated aryl alcohols may release toxic fumes upon decomposition. Store at 2–8°C under inert gas (argon) to prevent oxidation. Emergency protocols include immediate rinsing with water for skin contact and activated carbon filtration for spills .

- Key Considerations : Conduct a hazard analysis using SDS data for brominated/chlorinated analogs to preempt reactivity issues .

Q. What analytical techniques are suitable for verifying the compound’s purity and identity?

- Methodological Answer :

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8–10 min at 1 mL/min flow rate.

- NMR : Look for characteristic peaks: methoxy (-OCH₃) at δ 3.8–3.9 ppm, hydroxymethyl (-CH₂OH) at δ 4.5–4.7 ppm, and aromatic protons (split due to bromo/chloro substituents) at δ 6.9–7.5 ppm .

- Mass Spectrometry : Expect [M+H]+ at m/z 265 (C₈H₇BrClO₂⁺) with isotopic patterns matching Br/Cl .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer : Co-crystallize the compound with a heavy atom (e.g., iodine via halogen bonding) to enhance diffraction. Use SHELXL for structure refinement, focusing on resolving torsional angles between the bromo, chloro, and methoxy groups. Validate with R-factor convergence (<5%) and electron density maps .

- Example : A related bromo-methoxy phenyl ketone (Acta Cryst. E65, o2004) showed planar aromatic rings with substituent dihedral angles of 2–5°, confirmed via SHELX parameterization .

Q. How to address contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

- Methodological Answer :

Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare experimental coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) with theoretical values.

Dynamic Effects : Assess rotational barriers of the hydroxymethyl group via variable-temperature NMR to explain splitting anomalies .

Iterative Refinement : Cross-check with IR (C-O stretch at 1200–1250 cm⁻¹) and UV-Vis (λmax ~270 nm for aryl chromophores) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Protection/Deprotection : Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether during subsequent halogenation to prevent oxidation.

- Catalytic Optimization : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach functional groups at the 5-bromo position .

- Scale-Up : Maintain inert atmospheres and use flow chemistry for exothermic steps (e.g., halogenation) to reduce side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.